molecular formula C26H19ClN2O4 B12009097 [2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

Cat. No.: B12009097
M. Wt: 458.9 g/mol
InChI Key: RKTKGGHXGOXCFF-LQKURTRISA-N
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Description

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is a complex organic compound with a unique structure that combines a naphthalene moiety with a chlorobenzoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate typically involves the reaction of 2-methoxy-4-formylphenyl 2-chlorobenzoate with naphthalene-1-carbohydrazide under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Chemistry

In chemistry, [2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development .

Medicine

In medicine, the compound’s potential therapeutic effects are investigated. It may interact with specific molecular targets, leading to the development of new treatments for various diseases .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in fields such as coatings, adhesives, and polymers .

Mechanism of Action

The mechanism of action of [2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C26H19ClN2O4

Molecular Weight

458.9 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(naphthalene-1-carbonylhydrazinylidene)methyl]phenyl] 2-chlorobenzoate

InChI

InChI=1S/C26H19ClN2O4/c1-32-24-15-17(13-14-23(24)33-26(31)21-10-4-5-12-22(21)27)16-28-29-25(30)20-11-6-8-18-7-2-3-9-19(18)20/h2-16H,1H3,(H,29,30)/b28-16+

InChI Key

RKTKGGHXGOXCFF-LQKURTRISA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C2=CC=CC3=CC=CC=C32)OC(=O)C4=CC=CC=C4Cl

Origin of Product

United States

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